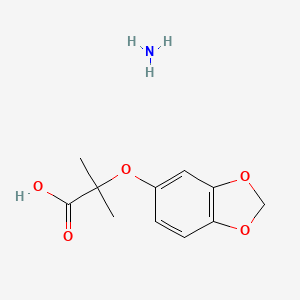

Azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5.H3N/c1-11(2,10(12)13)16-7-3-4-8-9(5-7)15-6-14-8;/h3-5H,6H2,1-2H3,(H,12,13);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELFDNOBWJZZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC2=C(C=C1)OCO2.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized via a Pd-catalyzed arylation reaction . The propanoic acid backbone is then introduced through a series of reactions, including aza-Michael addition and Bischler–Napieralski reaction . The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cancer cell proliferation . The benzodioxole moiety plays a crucial role in binding to the active site of the target enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Core Structure Variations: Azane Salt vs. Free Acid: The ammonium salt form enhances aqueous solubility compared to the free acid (e.g., 2-methylpropanoic acid derivatives in are environmental contaminants, highlighting stability differences) . Ether vs. Direct Linkage: The ether linkage in the target compound and nicotinic acid analog () increases steric bulk compared to 3-(1,3-benzodioxol-5-yl)propanoic acid (direct C3 chain attachment), altering lipophilicity .

Nicotinic Acid vs. Propanoic Acid: The pyridine ring in nicotinic acid () may influence electronic properties, affecting binding to biological targets compared to the simpler propanoic acid chain .

Pharmaceutical Relevance: Elafibranor’s synthesis requires the target compound as a precursor, with structural additions (e.g., methylthiophenyl and α,β-unsaturated ketone groups) critical for PPAR receptor binding .

Research Findings and Data

- Synthetic Efficiency : The target compound is synthesized in 61% yield, superior to many analogs requiring multi-step protocols (e.g., hydrazide derivatives in ) .

- Environmental Presence: 2-Methylpropanoic acid derivatives (e.g., in ) are detected in hazardous waste sites, contrasting with the high-purity pharmaceutical use of the target compound .

Biological Activity

Azane; 2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- CAS Number : 38489-76-8

The compound features a benzodioxole moiety, which is known for its biological significance in various therapeutic contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzodioxole structure. For instance, a series of benzodioxole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The findings indicated that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity to normal NIH/3T3 mouse embryonic fibroblast cells .

Case Study: Synthesis and Evaluation

In one study, a specific derivative of benzodioxole demonstrated:

- Inhibitory Effects : It inhibited DNA synthesis and induced apoptosis in cancer cells.

- Mechanism of Action : The compound affected mitochondrial membrane potential and did not show inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), suggesting that its anticancer activity is independent of these enzymes .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning cholinesterases. The lack of significant inhibition against AChE and BuChE indicates that its mechanism may be more complex and possibly involves other targets within cancer pathways .

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Cell Lines Tested | Notes |

|---|---|---|---|

| Anticancer | High | A549, C6 | Induces apoptosis; inhibits DNA synthesis |

| Cholinesterase Inhibition | None | A549, C6 | No significant inhibition observed |

| Cytotoxicity | Low | NIH/3T3 | Low toxicity to normal cells |

Mechanistic Insights

The mechanistic insights into the biological activity of Azane; 2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid suggest that the presence of the benzodioxole moiety enhances lipophilicity and facilitates interaction with cellular targets involved in cancer progression. Docking studies have provided further understanding of how these compounds interact at a molecular level with key proteins involved in cell survival and proliferation .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a benzodioxol-5-yloxy moiety can be introduced using a phenol derivative reacting with 2-methylpropanoic acid precursors under reflux conditions in ethanol (80–88% yield) . Side reactions, such as over-alkylation, can be mitigated by controlling reaction temperature and stoichiometry. Sodium borohydride (NaBH₃CN) in methanol at 0°C–RT has been effective for selective reductions in related systems . Purification via recrystallization (e.g., acetic acid) or column chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize ¹H and ¹³C NMR to confirm the benzodioxole ring (δ 6.8–7.2 ppm for aromatic protons) and the methylpropanoic acid group (δ 1.4–1.6 ppm for geminal methyl groups).

- FT-IR : Look for carbonyl stretching (~1700 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 224.12 for related analogs) .

Q. How can researchers ensure purity (>95%) during synthesis, and what analytical methods validate this?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Relative retention times can be calibrated against known standards (e.g., 0.36 for structurally similar acids) .

- Elemental Analysis : Validate C, H, and O percentages against theoretical values (e.g., C₁₁H₁₂O₃: C 68.74%, H 6.29%, O 24.97%) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in biological systems or catalytic environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Model the electron density of the benzodioxole ring to predict sites for electrophilic substitution. Local composition models (e.g., nonrandom two-liquid equations) can estimate solvation effects in enzymatic environments .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability, focusing on hydroxylation at the methylpropanoic acid group .

Q. How can structural analogs be designed to improve metabolic stability without compromising activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the benzodioxole ring with a dihydrobenzofuran moiety (e.g., 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid) to reduce oxidative metabolism .

- Prodrug Strategies : Convert the carboxylic acid to an ester (e.g., ethyl or tert-butyl) to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

Q. What experimental approaches resolve contradictions in NMR data caused by tautomerism or dynamic stereochemistry?

- Methodological Answer :

- Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to observe coalescence of proton signals, indicative of tautomeric equilibria .

- X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives (e.g., tert-butyl esters) .

Q. How can researchers validate the compound’s mechanism of action in antimycobacterial or anticancer assays?

- Methodological Answer :

- Targeted Synthesis : Prepare thiazole- or pyrimidine-containing analogs (e.g., 2-amino-3-(4-arylthiazol-5-yl)propanoic acids) and screen against Mycobacterium tuberculosis H37Rv .

- Enzymatic Assays : Test inhibition of β-ketoacyl-ACP synthase (FabH), a key enzyme in bacterial fatty acid biosynthesis, using radioisotopic labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.